molecular formula C12H20Cl2N2 B8129038 3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride

3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride

Cat. No.: B8129038
M. Wt: 263.20 g/mol
InChI Key: PCWDMLXWZCAROX-UHFFFAOYSA-N
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Description

3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride is a chemical compound that features a piperidine ring attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride typically involves the reaction of 3-methyl-4-nitroaniline with piperidine under specific conditionsThe reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine ring .

Scientific Research Applications

3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but lacks the methyl group on the aniline ring.

    N-(piperidin-4-yl)benzamide: Contains a benzamide group instead of an aniline moiety.

    2-Amino-4-(1-piperidine)pyridine: Features a pyridine ring instead of an aniline ring.

Uniqueness

3-Methyl-4-(piperidin-1-yl)aniline dihydrochloride is unique due to the presence of both a piperidine ring and a methyl-substituted aniline ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

3-methyl-4-piperidin-1-ylaniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c1-10-9-11(13)5-6-12(10)14-7-3-2-4-8-14;;/h5-6,9H,2-4,7-8,13H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWDMLXWZCAROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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